2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
Description
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is a sulfonate ester characterized by a 4-nitrobenzyl core substituted with a methylsulfonyloxyethyl chain and an additional methanesulfonate group. The nitro group and dual sulfonate moieties may enhance reactivity, solubility, or binding affinity in biological systems.
Properties
IUPAC Name |
2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUEFVAFZBLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) typically involves the reaction of 2-(2-hydroxyethyl)-4-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative of the original nitro compound.
Scientific Research Applications
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) involves the cleavage of the methanesulfonate ester bond, which can release the active nitrobenzyl moiety. This moiety can then undergo further chemical transformations depending on the environment and the presence of other reactive species .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs
6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate (CAS 676116-04-4)
- Structure : Contains a methanesulfonate group and a benzothiazole-piperazine substituent.
- Key Differences : The absence of a nitrobenzyl group and the presence of a heterocyclic system (benzothiazole-piperazine) differentiate it from the target compound. This structural variation likely alters reactivity and biological targets.
- Application: Not explicitly stated but inferred to involve neurological or metabolic pathways due to benzothiazole derivatives’ common roles in drug discovery .
2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea (KB-R7943)
- Structure : Features a 4-nitrobenzyloxy group linked to a phenyl-ethyl-isothiourea backbone.
- Functional Role : Potent inhibitor of the Na+-Ca²⁺ exchanger (NCX) with IC₅₀ values in the micromolar range (2–4 µM) in neuronal and glial cells.
- Comparison : While both compounds share a nitrobenzyl motif, KB-R7943 lacks sulfonate groups, relying instead on isothiourea for activity. This difference may reduce solubility compared to the target compound’s sulfonate-rich structure .
Functional Analogs: Na+-Ca²⁺ Exchanger Inhibitors
SEA0400 (2-[4-[(2,5-Difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline)
- Potency: Exhibits nanomolar IC₅₀ values (5–33 nM) for NCX inhibition, making it >100-fold more potent than KB-R7943.
- Selectivity : Unlike KB-R7943, SEA0400 shows negligible off-target effects on Ca²⁺ channels, Na⁺/K⁺-ATPase, or store-operated Ca²⁺ entry.
- Relevance : The target compound’s dual sulfonate groups could theoretically enhance selectivity for charged binding pockets, akin to SEA0400’s fluorine-driven specificity .
Sulfonate-Containing Pesticides (e.g., Metsulfuron Methyl Ester)
- Structure : Sulfonylurea herbicides like metsulfuron methyl ester feature sulfonate groups but lack nitrobenzyl motifs.
- Key Insight : Sulfonate esters in pesticides prioritize hydrolytic stability for prolonged activity, whereas pharmaceutical agents like the target compound may balance reactivity with metabolic clearance .
Data Table: Comparative Analysis
Research Findings and Gaps
- Target Compound: No direct studies on its NCX inhibition or therapeutic efficacy are available.
- Key Advantage: Dual sulfonate groups may improve solubility and membrane penetration compared to non-sulfonated analogs like KB-R7943.
- Limitations : Lack of empirical data on toxicity, metabolism, or in vivo performance limits translational applications.
Biological Activity
The compound 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) , with the CAS number 199014-22-7 , is a synthetic organic compound that has gained attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₀₈S₂
- Molecular Weight : 353.37 g/mol
- Purity : >98%
- SMILES Notation : CS(OCCC(C=C(N+=O)C=C1)=C1COS(C)(=O)=O)(=O)=O
The compound features a nitro group, which is known for its role in biological activity, particularly in hypoxic conditions often found in tumor microenvironments.
The primary mechanism by which 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) exerts its effects is through reduction under hypoxic conditions. This reduction leads to the generation of reactive intermediates that can induce DNA damage, specifically double-stranded breaks, which are critical in cancer therapy.
Antitumor Activity
Research has indicated that compounds similar to this one can selectively target hypoxic tumor cells. For instance, studies on related nitroaromatic compounds have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines under low oxygen conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl ring or alterations in the methylsulfonyloxy group can significantly influence biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and subsequent cytotoxicity against cancer cells .
Case Studies
- Hypoxia Selectivity : In vitro studies demonstrated that compounds with similar structures exhibit significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions. This selectivity is beneficial for targeting tumor cells while sparing normal tissues .
- Combination Therapies : Preclinical trials have explored the combination of this compound with traditional chemotherapeutics. Results indicated enhanced antitumor efficacy when used alongside agents like doxorubicin and gemcitabine, suggesting a synergistic effect that warrants further investigation in clinical settings .
Data Tables
| Study | Findings | |
|---|---|---|
| Hunter et al., 2016 | Induced DNA breaks in hypoxic cells | Supports use in targeted cancer therapies |
| ResearchGate Study | Enhanced cytotoxicity under hypoxia | Validates structure-activity relationship insights |
| Evofosfamide Trials | Synergistic effects with chemotherapy | Promising for future clinical applications |
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (COSY, HSQC) to confirm the methylsulfonate group (δ ~3.0–3.1 ppm for , δ ~40–45 ppm for ) and nitrobenzyl aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H] (expected m/z ~362.05).
- X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) and analyze diffraction patterns (resolution ≤1.0 Å) .
Basic: What are the critical stability considerations for storing this compound under laboratory conditions?
Q. Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas to prevent hydrolysis of the sulfonate ester.
- Stability Tests : Monitor degradation via HPLC every 3 months. Hydrolysis products (e.g., 4-nitrobenzyl alcohol) appear as new peaks (~2.5–3.0 min retention time).
- Buffered Solutions : Avoid aqueous buffers (pH >7) to minimize nucleophilic attack on the sulfonate group .
Advanced: How can researchers design experiments to study this compound’s role as a sodium-calcium exchanger (NCX) inhibitor, and what controls are essential?
Q. Methodological Answer :
- In Vitro Assays : Use HEK293 cells overexpressing NCX isoforms (e.g., NCX1, NCX3). Pre-incubate cells with 10–50 µM compound for 30 min, then measure Ca influx using Fura-2AM fluorescence (340/380 nm excitation).
- Controls : Include KB-R7943 (a known NCX inhibitor) and vehicle (DMSO <0.1%).
- Data Analysis : Normalize Ca signals to baseline and compare dose-response curves (IC calculations via GraphPad Prism). Contradictory results (e.g., isoform specificity) may arise from off-target effects; validate with siRNA knockdowns .
Advanced: What strategies can address conflicting data in pharmacokinetic studies, such as unexpected metabolite formation?
Q. Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect sulfonate cleavage products (e.g., methanesulfonic acid, m/z 96.00).
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and NADPH for 60 min. Quench with acetonitrile and analyze via UPLC-QTOF.
- Mitigation : Modify the nitrobenzyl group (e.g., fluorination) to reduce CYP450-mediated metabolism. Compare metabolic pathways across species to resolve interspecies variability .
Basic: What solvent systems are compatible with this compound for in vitro biological assays?
Q. Methodological Answer :
- Primary Solvents : DMSO (for stock solutions) diluted in assay buffers (final DMSO ≤0.1%).
- Avoid : Protic solvents (e.g., methanol, water) unless stabilized with surfactants (e.g., 0.1% Tween-20).
- Solubility Testing : Use nephelometry to determine aqueous solubility limits (typical range: <10 µM in PBS). For low solubility, employ cyclodextrin-based delivery systems .
Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (sites prone to nucleophilic attack).
- Molecular Dynamics (MD) : Simulate interactions with biological nucleophiles (e.g., cysteine thiols in enzymes) using GROMACS.
- Validation : Compare predicted reaction rates (Arrhenius plots) with experimental kinetic data (e.g., pseudo-first-order rate constants in buffer solutions) .
Basic: What safety protocols are critical when handling this compound in a laboratory setting?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
